Regioisomeric Connectivity: 2-Amido-6-Methylthio vs. 6-Amido-2-Methylthio Benzothiazole Scaffolds
The target compound (CAS 922626-79-7) positions the 2,6-difluorobenzamide at the 2-position and the methylthio at the 6-position of the benzothiazole ring. Its closest publicly cataloged analog, CAS 325988-79-2, reverses this exactly: the amide is at the 6-position and the methylthio at the 2-position. This is not a trivial substitution; in the related 2,6-difluorobenzamide FtsZ inhibitor series, the linker position and heterocycle attachment point fundamentally determine whether the compound can engage the FtsZ allosteric pocket [1]. Published SAR demonstrates that replacing the benzothiazole with benzimidazole causes complete loss of antibacterial activity (MIC >128 μg/mL vs. 0.25–1 μg/mL for the lead benzothiazole analog) [1].
| Evidence Dimension | Regioisomeric scaffold architecture: position of amide linkage vs. methylthio substitution on benzothiazole core |
|---|---|
| Target Compound Data | 2-amido-6-methylthio benzothiazole (CAS 922626-79-7); InChI Key: YHGNZYBKTKETHM-UHFFFAOYSA-N; SMILES: CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F [2] |
| Comparator Or Baseline | 6-amido-2-methylthio benzothiazole (CAS 325988-79-2); InChI Key: ZCZZNKIIZWQCHK-UHFFFAOYSA-N; SMILES: CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
| Quantified Difference | Complete regioisomeric inversion of the methylthio and amide attachment points on the benzothiazole nucleus. In the FtsZ inhibitor series, analogous regioisomeric changes have been shown to produce orders-of-magnitude differences in MIC values [1]. |
| Conditions | Structural comparison based on SMILES/InChI Key from chemical registries; SAR inference from 2,6-difluorobenzamide FtsZ inhibitor literature [1]. |
Why This Matters
Regioisomers are distinct chemical entities with different 3D pharmacophore presentations; assuming equivalent biological activity between 922626-79-7 and 325988-79-2 without experimental confirmation is scientifically invalid and can lead to wasted screening resources.
- [1] Bi F, Guo L, Wang Y, Venter H, Semple SJ. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorg Med Chem Lett. 2017;27(5):1255-1259. View Source
- [2] Kuujia.com. 2,6-Difluoro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide. InChI Key: YHGNZYBKTKETHM-UHFFFAOYSA-N; SMILES: C(NC1=NC2=CC=C(SC)C=C2S1)(=O)C1=C(F)C=CC=C1F. View Source
